molecular formula C9H22Cl2N2 B13458117 (3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride CAS No. 2866253-91-8

(3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B13458117
CAS No.: 2866253-91-8
M. Wt: 229.19 g/mol
InChI Key: VYGFVIPKKIXBKD-JZGIKJSDSA-N
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Description

(3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.

    Introduction of the Pentan-3-yl Group: The pentan-3-yl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

(3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological targets.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and have similar chemical properties.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are used in similar applications.

Uniqueness

(3S)-1-(pentan-3-yl)pyrrolidin-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the pentan-3-yl group. This structural feature may confer unique biological activity and chemical reactivity compared to other similar compounds.

Properties

CAS No.

2866253-91-8

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.19 g/mol

IUPAC Name

(3S)-1-pentan-3-ylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C9H20N2.2ClH/c1-3-9(4-2)11-6-5-8(10)7-11;;/h8-9H,3-7,10H2,1-2H3;2*1H/t8-;;/m0../s1

InChI Key

VYGFVIPKKIXBKD-JZGIKJSDSA-N

Isomeric SMILES

CCC(CC)N1CC[C@@H](C1)N.Cl.Cl

Canonical SMILES

CCC(CC)N1CCC(C1)N.Cl.Cl

Origin of Product

United States

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